(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
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Overview
Description
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a complex organic compound that features a combination of benzo[d][1,3]dioxole, piperazine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride typically involves multiple steps. One common approach includes the reaction of 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with thiophene-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest. Studies have shown that derivatives of this compound exhibit significant biological activity, including anticancer and antimicrobial properties .
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has been evaluated for its efficacy in treating various diseases, including cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone: This compound shares a similar structure but has a p-tolyl group instead of a thiophene moiety.
1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea: This compound features a urea linkage and exhibits anticonvulsant and antidepressant activities.
Uniqueness
The uniqueness of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride lies in its combination of benzo[d][1,3]dioxole, piperazine, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H19ClN2O3S |
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Molecular Weight |
366.9 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C17H18N2O3S.ClH/c20-17(16-2-1-9-23-16)19-7-5-18(6-8-19)11-13-3-4-14-15(10-13)22-12-21-14;/h1-4,9-10H,5-8,11-12H2;1H |
InChI Key |
YOKLABUZILBFGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CS4.Cl |
Origin of Product |
United States |
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